molecular formula C18H21N3O B12913122 N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine CAS No. 87148-56-9

N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine

Cat. No.: B12913122
CAS No.: 87148-56-9
M. Wt: 295.4 g/mol
InChI Key: XTJLRTKKUVEAJV-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a phenylethynyl group and an ethoxyethanamine chain, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Phenylethynyl Group: The phenylethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of a halogenated pyrimidine with phenylacetylene in the presence of a palladium catalyst.

    Attachment of the Ethoxyethanamine Chain: The final step involves the nucleophilic substitution reaction where the ethoxyethanamine chain is attached to the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxyethanamine chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the ethoxyethanamine chain.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine involves its interaction with specific molecular targets within cells. The phenylethynyl group allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-2-{[5-(phenylethynyl)pyridin-2-yl]oxy}ethan-1-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    N,N-Diethyl-2-{[5-(phenylethynyl)pyrazin-2-yl]oxy}ethan-1-amine: Contains a pyrazine ring instead of a pyrimidine ring.

Uniqueness

N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine is unique due to its specific substitution pattern and the presence of the pyrimidine ring, which can confer distinct biological activities and chemical reactivity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

87148-56-9

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

N,N-diethyl-2-[5-(2-phenylethynyl)pyrimidin-2-yl]oxyethanamine

InChI

InChI=1S/C18H21N3O/c1-3-21(4-2)12-13-22-18-19-14-17(15-20-18)11-10-16-8-6-5-7-9-16/h5-9,14-15H,3-4,12-13H2,1-2H3

InChI Key

XTJLRTKKUVEAJV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=NC=C(C=N1)C#CC2=CC=CC=C2

Origin of Product

United States

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